Chk2 Enzymatic Potency: CCT241533 vs. PV‑1019
In a biochemical kinase assay, CCT241533 inhibited CHK2 with an IC50 of 3 nM, representing an 8‑fold improvement in potency over the guanylhydrazone‑based Chk2 inhibitor PV‑1019, which exhibits an IC50 of 24 nM under comparable conditions [1][2]. The tighter binding of CCT241533 is also reflected by its Ki of 1.16 nM, a direct measurement of intrinsic affinity that is not available for PV‑1019 in the same standardized format [1].
| Evidence Dimension | Chk2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM; Ki = 1.16 nM |
| Comparator Or Baseline | PV‑1019 (NSC 744039) IC50 = 24 nM; Ki not reported in primary literature |
| Quantified Difference | CCT241533 is 8-fold more potent than PV‑1019 (3 nM vs. 24 nM) |
| Conditions | Recombinant human CHK2; ATP‑competitive format; DELFIA or equivalent fluorescence‑based kinase assay |
Why This Matters
Higher potency enables complete target engagement at lower compound concentrations, reducing the risk of off‑target effects and conserving valuable compound supply in long‑term in vivo studies.
- [1] Anderson, V. E., et al. Cancer Research, 2011, 71(2), 463–472. View Source
- [2] Jobson, A. G., Lountos, G. T., Lorenzi, P. L., Llamas, J., Connelly, J., Cerna, D., ... & Pommier, Y. (2009). Abstract A120: Cellular inhibition of Chk2 kinase and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019. Molecular Cancer Therapeutics, 8(12_Supplement), A120. DOI: 10.1158/1535-7163.TARG-09-A120. Data also accessible via BindingDB entry for PV‑1019 (IC50 = 24 nM). View Source
